molecular formula C16H11ClF3N3O2S B1300644 Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 159885-63-9

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1300644
CAS No.: 159885-63-9
M. Wt: 401.8 g/mol
InChI Key: JTYLQNYWSPXULI-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H11ClF3N3O2S and its molecular weight is 401.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a wide range of biological receptors, indicating that the compound may also have diverse targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to diverse downstream effects . The specific pathways and effects would depend on the exact nature of the target and the specific structure of the compound.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact structure and the nature of its targets.

Biochemical Analysis

Biochemical Properties

Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the compound’s pyrazole ring can inhibit certain kinases, thereby modulating cell signaling pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to counteract oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its biological activity, although some changes in cellular function may occur with prolonged exposure . For instance, chronic exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and improved cellular function . At higher doses, toxic effects may be observed, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it can increase the production of antioxidant metabolites, enhancing the cell’s ability to counteract oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For instance, its accumulation in mitochondria can enhance its antioxidant effects by directly targeting mitochondrial oxidative stress .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the nucleus can enable it to modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, its presence in the cytoplasm can influence various signaling pathways and cellular processes .

Properties

IUPAC Name

ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYLQNYWSPXULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363289
Record name Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159885-63-9
Record name Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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